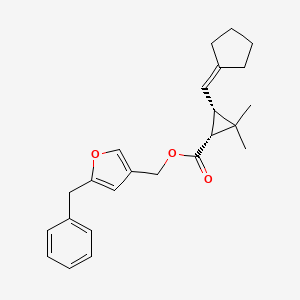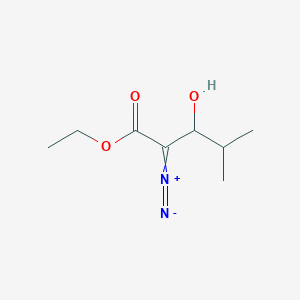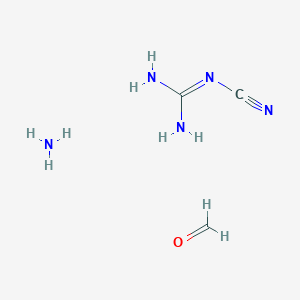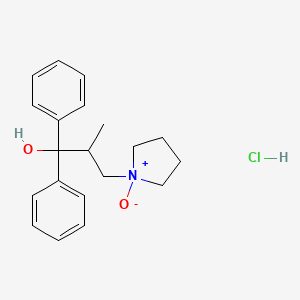
1-Pyrrolidinepropanol, alpha,alpha-diphenyl-beta-methyl-, N-oxide, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Pyrrolidinepropanol, alpha,alpha-diphenyl-beta-methyl-, N-oxide, hydrochloride is a chemical compound with the molecular formula C20-H25-N-O2.Cl-H and a molecular weight of 347.92 . This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. Pyrrolidine derivatives are widely used in medicinal chemistry due to their biological activity and ability to interact with various biological targets .
Preparation Methods
Ring Construction: This can be achieved through cyclization reactions involving amines and carbonyl compounds.
Functionalization: Preformed pyrrolidine rings can be functionalized using various reagents to introduce desired substituents.
Industrial production methods for this compound would likely involve optimizing these synthetic routes for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-Pyrrolidinepropanol, alpha,alpha-diphenyl-beta-methyl-, N-oxide, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding N-oxides.
Reduction: Reduction reactions can convert N-oxides back to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the pyrrolidine ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Pyrrolidinepropanol, alpha,alpha-diphenyl-beta-methyl-, N-oxide, hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it useful for investigating interactions with biological targets and potential therapeutic applications.
Industry: The compound can be used in the development of pharmaceuticals and other bioactive compounds.
Mechanism of Action
The mechanism of action of 1-Pyrrolidinepropanol, alpha,alpha-diphenyl-beta-methyl-, N-oxide, hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring’s stereochemistry and substituents play a crucial role in determining its binding affinity and selectivity for these targets . The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
1-Pyrrolidinepropanol, alpha,alpha-diphenyl-beta-methyl-, N-oxide, hydrochloride can be compared with other pyrrolidine derivatives, such as:
Pyrrolidin-2-one: Known for its use in pharmaceuticals and as a solvent.
Pyrrolidine-2,5-dione: Used in the synthesis of bioactive compounds.
Prolinol: A chiral auxiliary in asymmetric synthesis.
The uniqueness of this compound lies in its specific substituents and their influence on its biological activity and chemical reactivity.
Properties
CAS No. |
35706-63-9 |
|---|---|
Molecular Formula |
C20H26ClNO2 |
Molecular Weight |
347.9 g/mol |
IUPAC Name |
2-methyl-3-(1-oxidopyrrolidin-1-ium-1-yl)-1,1-diphenylpropan-1-ol;hydrochloride |
InChI |
InChI=1S/C20H25NO2.ClH/c1-17(16-21(23)14-8-9-15-21)20(22,18-10-4-2-5-11-18)19-12-6-3-7-13-19;/h2-7,10-13,17,22H,8-9,14-16H2,1H3;1H |
InChI Key |
NPUNQPBAYASTPU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C[N+]1(CCCC1)[O-])C(C2=CC=CC=C2)(C3=CC=CC=C3)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


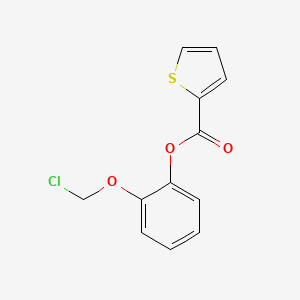
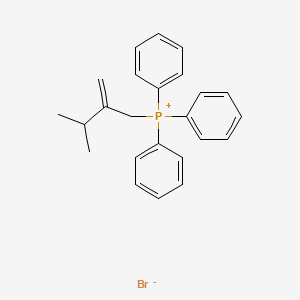
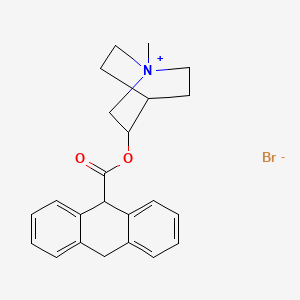

![2-Phenyl-1H-pyrrolo[3,4-b]quinoxaline-1,3(2H)-dione](/img/structure/B14681854.png)
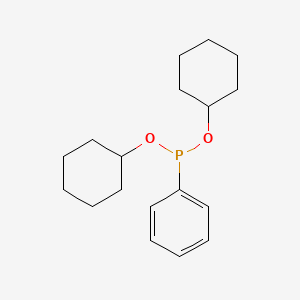

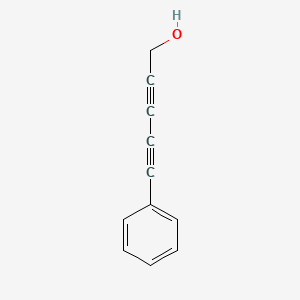
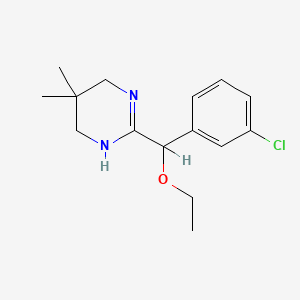
![1,6-Dimethylbicyclo[4.1.0]hept-3-ene](/img/structure/B14681879.png)
![Diphenyl{2-[(phenylamino)methyl]phenyl}methanol](/img/structure/B14681886.png)
